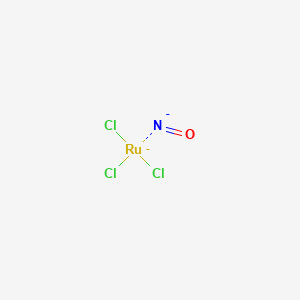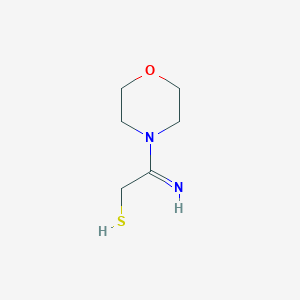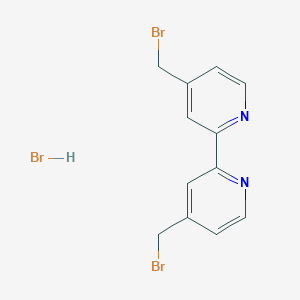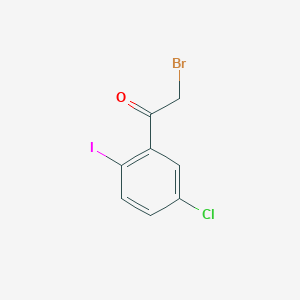
Ruthenium(II)NitrosylChloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(II)NitrosylChloride is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloride can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with nitric oxide (NO) under controlled conditions. The reaction typically proceeds as follows:
RuCl3+NO→Ru(NO)Cl2+Cl2
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing ores or spent nuclear fuel as the starting material. The ruthenium is first extracted and purified, followed by the controlled reaction with nitric oxide to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium(II)NitrosylChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often resulting in the formation of ruthenium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states or other ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild heating.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium tetroxide (RuO₄), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Ruthenium(II)NitrosylChloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO-related biological processes.
Mecanismo De Acción
The mechanism of action of Ruthenium(II)NitrosylChloride primarily involves the release of nitric oxide (NO). Upon exposure to light or specific chemical triggers, the Ru-NO bond dissociates, releasing NO. This NO can then interact with various molecular targets, including heme proteins and enzymes, leading to a range of biological effects such as vasodilation, neurotransmission, and immune response modulation .
Comparación Con Compuestos Similares
Ruthenium(II)NitrosylChloride can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state, leading to different reactivity and applications.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, affecting its chemical properties and reactivity.
Ruthenium(II)NitrosylIodide: Another analogous compound with iodide ligands, which can exhibit different photochemical behaviors
Propiedades
Fórmula molecular |
Cl3NORu-2 |
|---|---|
Peso molecular |
237.4 g/mol |
Nombre IUPAC |
nitroxyl anion;trichlororuthenium(1-) |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+2/p-3 |
Clave InChI |
PELREWULCLOIQY-UHFFFAOYSA-K |
SMILES canónico |
[N-]=O.Cl[Ru-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)




![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)




![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)


